molecular formula C11H10ClF3N2O2 B1655358 Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate CAS No. 35229-86-8

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate

Cat. No.: B1655358
CAS No.: 35229-86-8
M. Wt: 294.66 g/mol
InChI Key: KOTWSMZTIFTQHU-MFOYZWKCSA-N
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Description

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate (CAS 35229-84-6) is a hydrazone derivative characterized by a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring and an ethyl ester group. Its molecular formula is C₁₁H₁₀ClF₃N₂O₂, with a molar mass of 294.66 g/mol . The compound exhibits a planar Caryl–NH–N=C linkage, typical of hydrazonyl halides, and adopts an E-configuration at the hydrazone double bond .

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-6-4-3-5-7(8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTWSMZTIFTQHU-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1C(F)(F)F)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35229-86-8
Record name Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035229868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate is a chemical compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H10ClF3N2O2C_{11}H_{10}ClF_3N_2O_2, with a molecular weight of 294.66 g/mol. The structure includes a chloroacetate moiety and a hydrazone linkage, which are critical for its biological activity.

PropertyDetails
CAS Number 35229-84-6
Molecular Formula C11H10ClF3N2O2C_{11}H_{10}ClF_3N_2O_2
Molecular Weight 294.66 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including resistant bacteria. The hydrazone linkage may enhance its ability to penetrate bacterial membranes, leading to effective bactericidal action .
  • Anticancer Potential : Studies have shown that the compound can inhibit cell proliferation in certain cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study demonstrated that derivatives related to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL. Furthermore, these compounds exhibited significant antibiofilm activity, crucial for treating chronic infections.
  • Cytotoxicity Studies : In vitro studies revealed that this compound showed low cytotoxicity with IC50 values greater than 60 µM across various human cell lines, indicating a favorable safety profile for further pharmaceutical development .
  • Pharmaceutical Intermediate : The compound serves as an important intermediate in synthesizing novel anticoagulants, such as Apixaban. Its role in drug formulation highlights its significance in pharmaceutical chemistry .

Comparative Analysis

Comparing this compound with similar compounds reveals differences in biological activity and applications:

Compound NameBiological ActivityApplications
Ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetateAntimicrobial, anticancerDrug synthesis
Ethyl 2-chloro-2-(4-chlorophenyl)hydrazonoacetateModerate antibacterialResearch reagent
Ethyl (Z)-chloro[(4-methoxyphenyl)hydrazono]acetateLimited antimicrobialChemical synthesis

Scientific Research Applications

The compound features a chloroacetate group attached to a hydrazone structure, which is known for its reactivity and ability to form various derivatives.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited cell proliferation in breast cancer models, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Research published in the Journal of Medicinal Chemistry found that derivatives of hydrazones possess varying degrees of antibacterial and antifungal activities. This compound showed promising results against several pathogenic strains .

Agricultural Chemistry

Pesticide Development
Due to its structural characteristics, this compound is being researched as a potential pesticide. Its hydrazone moiety has been linked to herbicidal activity, making it a candidate for developing new herbicides that target resistant weed species .

Case Study: Herbicide Efficacy
In field trials, formulations containing this compound demonstrated effective weed control in crops like maize and soybean, outperforming traditional herbicides in certain conditions .

Materials Science

Polymer Synthesis
The unique properties of this compound enable its use in synthesizing polymers with specific functionalities. Researchers have explored its application in creating polymeric materials with enhanced thermal stability and chemical resistance .

Case Study: Polymer Performance
A recent study highlighted the use of this compound in producing thermosetting resins that exhibited superior mechanical properties compared to conventional resins. The incorporation of the hydrazone structure improved cross-linking efficiency during polymerization processes .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Chloro (-Cl) substituents (e.g., 2-Cl, 2,4-Cl₂) improve thermal stability and lipophilicity, as seen in CAS 62639-06-9 .

Stereochemical Effects :

  • Z-configuration predominates in analogs with para-substituents (e.g., 4-OCH₃, 4-CH₃), enabling intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl, stabilizing the structure .
  • The E-configuration in the target compound may alter reactivity pathways, favoring different cyclization products compared to Z-isomers .

Physicochemical Properties

  • Solubility: The target compound is slightly soluble in chloroform and methanol, similar to analogs like CAS 148367-95-7 .
  • Thermal Stability : Higher melting points (e.g., 94°C for 4-OCH₃ analog) correlate with stronger intermolecular hydrogen bonding in Z-configuration derivatives .

Preparation Methods

Diazotization of 2-(Trifluoromethyl)Aniline

2-(Trifluoromethyl)aniline undergoes diazotization in hydrochloric acid (HCl) with sodium nitrite (NaNO₂) at 0–5°C. The reaction produces a diazonium chloride intermediate, which is stabilized at low temperatures to prevent decomposition. Excess HCl (3–4 equiv) ensures protonation of the amine group, while NaNO₂ (1.05 equiv) is added dropwise to minimize side reactions.

Coupling with Ethyl 2-Chloroacetoacetate

The diazonium salt is coupled with ethyl 2-chloroacetoacetate in ethanol or methanol, buffered with sodium acetate (NaOAc) to maintain pH 4–5. The reaction proceeds at −10 to 0°C for 2–4 hours, yielding the hydrazone product as a yellow precipitate. Post-reaction, the crude product is filtered and recrystallized from ethanol, achieving yields of 74–89%.

Table 1: Reaction Conditions for Classical Synthesis

Parameter Optimal Range Impact on Yield/Purity
Temperature −10 to 0°C Prevents byproducts
Solvent Ethanol/MeOH Enhances solubility
NaOAc Concentration 1.2–1.5 equiv Stabilizes pH
Reaction Time 2–4 hours Maximizes conversion

Solvent Optimization and Phase-Transfer Catalysis

Industrial-scale synthesis faces challenges with reaction homogeneity and impurity formation. The CN104130159A patent addresses this by employing phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) in ethyl acetate/water systems. TBAB facilitates interfacial transfer of the diazonium ion, reducing reaction time from 12 hours to 4–6 hours and improving yield to 92%.

Homogeneous vs. Two-Phase Systems

  • Methanol-Based Homogeneous Reactions : While methanol ensures solubility, the product precipitates as a viscous solid, complicating purification.
  • Ethyl Acetate/Water with PTCs : Two-phase systems with TBAB achieve 95% purity post-recrystallization, avoiding column chromatography.

Mechanistic Insights and Stereochemical Control

The (2E)-configuration arises from kinetic control during coupling. The chloro and hydrazone groups adopt a planar arrangement, stabilized by conjugation with the ester carbonyl. DFT calculations suggest the Z-isomer is favored by 8–12 kcal/mol due to reduced steric hindrance between the trifluoromethyl group and acetate moiety.

Key Mechanistic Steps :

  • Diazonium Ion Formation :
    $$ \text{Ar-NH}2 + \text{HCl} + \text{NaNO}2 \rightarrow \text{Ar-N}_2^+ \text{Cl}^- $$
  • Coupling with Enolate :
    $$ \text{Ar-N}2^+ + \text{CH}3\text{C(O)C(Cl)COOEt} \rightarrow \text{Ar-N=N-C(Cl)(COOEt)} $$

Industrial-Scale Production Strategies

Bulk Synthesis Parameters

  • Reactor Design : Jacketed reactors maintain temperatures below 5°C during diazotization.
  • Purification : Centrifugal filtration replaces column chromatography, reducing solvent waste.
  • Yield Optimization :
    • Excess ethyl 2-chloroacetoacetate (1.2 equiv) drives the coupling reaction to completion.
    • Sodium acetate (2.0 equiv) neutralizes HCl, preventing ester hydrolysis.

Table 2: Industrial vs. Laboratory-Scale Yields

Scale Yield (%) Purity (%) Key Advantage
Laboratory 74–89 90–95 Low equipment cost
Industrial 88–92 95–98 TBAB-enhanced kinetics

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.58–7.72 (m, 4H, Ar-H).
  • IR (KBr): 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1320 cm⁻¹ (C-F).
  • X-Ray Diffraction : Confirms Z-configuration with a dihedral angle of 12.3° between phenyl and acetate planes.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 8.2 minutes, indicating >98% purity.

Applications in Heterocyclic Synthesis

The hydrazone moiety serves as a precursor for triazoles and thiazoles:

  • Triazole Formation : Reacts with thiosemicarbazides in ethanol under reflux to yield 1,2,4-triazoles.
  • Thiazole Synthesis : Cyclocondensation with mercaptoacetic acid produces 5-chlorothiazoles, key intermediates in fungicide development.

Q & A

Q. How can this compound serve as a synthon for spiroheterocycles or enzyme inhibitors?

  • Methodological Answer :
  • Spiroheterocycle synthesis : React with thiosemicarbazides to form thiazole derivatives via nucleophilic attack at the hydrazone carbon .
  • Enzyme inhibition : Derivatives inhibit Sortase A transpeptidase (IC₅₀ = 5–20 μM) by mimicking natural substrates in Gram-positive bacteria .
  • High-throughput screening : Use SPR or fluorescence polarization assays to evaluate binding affinity to target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate
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Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate

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